molecular formula C15H14N2O3S B1456689 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol CAS No. 1394306-56-9

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol

Cat. No.: B1456689
CAS No.: 1394306-56-9
M. Wt: 302.4 g/mol
InChI Key: WWGXXFWTQOFFLQ-UHFFFAOYSA-N
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Description

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol is a chemical compound with the molecular formula C15H14N2O3S and a molecular weight of 302.35 g/mol . This compound is known for its unique structure, which includes a benzisothiazole ring system fused with a phenyl group and an ethanol moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with phenylamine in the presence of ethanol. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The benzisothiazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-11-10-17(12-6-2-1-3-7-12)15-13-8-4-5-9-14(13)21(19,20)16-15/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGXXFWTQOFFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901190645
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)phenylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394306-56-9
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)phenylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394306-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)phenylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901190645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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